2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
“2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Electrooptic Film Fabrication and Nonlinear Optical Response
Research on dibranched, heterocyclic "push-pull" chromophores, which include molecules similar in structure to 2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one, has demonstrated significant potential in the field of electrooptic film fabrication. These studies have shown that the molecular architecture of such chromophores, as well as the method of film growth, profoundly influences the microstructure of thin films and their optical/electrooptic responses. This underscores the importance of chemical structure in the development of materials with specific optical properties (Facchetti et al., 2006).
Hydrogen Bonding in Crystal Structures
Another area of application is the investigation of hydrogen bonding and crystal structures in derivatives of carbonyl 2-substituted pyrroles, closely related to the chemical . Studies in this area have focused on understanding the hydrogen bond motifs in the crystal structures of such compounds, revealing significant insights into their physicochemical properties and potential applications in materials science (Domagała et al., 2022).
Synthesis and Molecular Structure Analysis
Research on the synthesis and molecular structure determination of related compounds, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, has been instrumental in expanding the understanding of chemical reactions and product stability under various conditions. This knowledge is critical for the development of new synthetic routes and materials with desired properties (Percino et al., 2006).
Mechanism of Action
Target of Action
It is suggested that this compound may be a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . This suggests that it may interact with proteins that contain cysteine residues, which play crucial roles in various biological processes.
Mode of Action
Given its cysteine-reactive nature , it can be inferred that it may form covalent bonds with cysteine residues in proteins, thereby potentially altering their function.
Pharmacokinetics
The pyrrolidine ring, a structural component of this compound, is known to be used widely in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Properties
IUPAC Name |
2-chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO/c13-7-12(17)16-5-1-2-11(16)8-3-4-9(14)10(15)6-8/h3-4,6,11H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFSOGMHTKKPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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